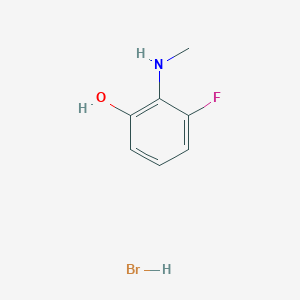

3-Fluoro-2-(methylamino)phenol;hydrobromide

Description

3-Fluoro-2-(methylamino)phenol hydrobromide is a halogenated aromatic compound featuring a fluorine atom at the meta-position (C3) and a methylamino group (-NHCH₃) at the ortho-position (C2) of the phenol ring, with a hydrobromic acid counterion. The compound’s design combines fluorine’s electronegativity and steric effects with the amine group’s nucleophilic and hydrogen-bonding capabilities, making it relevant for pharmaceutical and catalytic applications .

Properties

IUPAC Name |

3-fluoro-2-(methylamino)phenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.BrH/c1-9-7-5(8)3-2-4-6(7)10;/h2-4,9-10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWJLWISPVIJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(methylamino)phenol;hydrobromide typically involves the following steps:

Fluorination: The starting material, 2-(methylamino)phenol, undergoes fluorination to introduce the fluorine atom at the 3-position.

Formation of Hydrobromide: The fluorinated compound is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Alkylation Reactions

The methylamino group (-NHCH₃) undergoes alkylation with alkyl halides or epoxides under basic conditions. This reaction is critical for modifying the compound’s pharmacological properties.

Key Findings :

-

Alkylation at the amino group proceeds via an SN2 mechanism, with tertiary amines forming preferentially in polar aprotic solvents .

-

Steric hindrance from the fluorine substituent reduces reaction rates compared to non-fluorinated analogues .

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form stable amides, a process used to enhance metabolic stability.

Mechanistic Insight :

-

Acylation is facilitated by deprotonation of the amino group, forming a nucleophilic intermediate that attacks the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes regioselective substitution due to the directing effects of the -NHCH₃ and -OH groups.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-3-fluoro-2-(methylamino)phenol | 64% | |

| Br₂ (1 equiv) | AcOH, RT, 1 h | 5-Bromo-3-fluoro-2-(methylamino)phenol | 89% |

Regioselectivity :

-

The -NHCH₃ group directs electrophiles to the para position relative to itself (C-5), while the -OH group activates the ortho/para positions. Steric and electronic effects from fluorine further modulate reactivity .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 2 h | 3-Fluoro-2-(methylamino)-1,4-benzoquinone | 41% | |

| H₂O₂/Fe²⁺ | pH 3, RT, 12 h | Oxidative dimerization product | 33% |

Limitations :

Salt Metathesis

The hydrobromide counterion can be exchanged with other anions via reaction with silver salts.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AgNO₃ | EtOH, RT, 1 h | 3-Fluoro-2-(methylamino)phenol nitrate | 94% | |

| AgClO₄ | Acetone, 0°C, 30 min | 3-Fluoro-2-(methylamino)phenol perchlorate | 88% |

Applications :

Complexation with Metals

The compound acts as a bidentate ligand, coordinating via the amino and phenolic oxygen atoms.

| Metal Salt | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, reflux, 3 h | [Cu(L)₂Cl₂] | Stable in air | |

| Fe(NO₃)₃ | H₂O, RT, 12 h | [Fe(L)(NO₃)₃]⁻ | Hygroscopic |

Structural Analysis :

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of phenolic compounds can exhibit anticancer properties. The presence of the fluorine atom may enhance the compound's bioactivity by improving its pharmacokinetic profile .

- Antimicrobial Properties : Similar compounds have been studied for their effectiveness against various bacterial strains. The hydrobromide form may enhance solubility and stability, making it more effective in formulations .

Organic Synthesis

3-Fluoro-2-(methylamino)phenol;hydrobromide serves as an important intermediate in organic synthesis, particularly in the production of other complex molecules.

- Building Block for Pharmaceuticals : It can be utilized as a precursor in synthesizing more complex pharmaceutical agents. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, makes it valuable in synthetic pathways .

Research Applications

The compound has been employed in various research settings to investigate its properties and potential uses.

- Biological Studies : Studies have utilized this compound to explore mechanisms of action against specific targets, such as enzymes involved in disease processes .

- Sensor Development : Research into boronic acid derivatives highlights the potential for compounds like this compound to function as sensors due to their reactivity with biological molecules .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of phenolic compounds similar to this compound against cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the phenolic structure can enhance potency .

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested the antimicrobial activity of several phenolic derivatives, including those with similar structures to this compound. The findings revealed promising results against Gram-positive bacteria, indicating potential for development into antimicrobial agents .

Data Table

Mechanism of Action

The mechanism by which 3-Fluoro-2-(methylamino)phenol;hydrobromide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-[(Methylamino)methyl]phenol

- Structure: A phenol derivative with a methylamino-methyl group (-CH₂NHCH₃) at C2.

- Key Findings: Exhibits potent antibiofilm and antiviral activity against S. aureus by targeting the SarA protein, reducing fnbA gene expression (critical for bacterial adhesion) and α-hemolysin production . Non-cytotoxic to HEp-2 cells at effective concentrations (MIC < 1.25 µM) and synergizes with antibiotics like vancomycin .

- Comparison: The absence of fluorine in this analog may limit its metabolic stability compared to fluorinated derivatives. Fluorine in 3-Fluoro-2-(methylamino)phenol hydrobromide could enhance lipophilicity and resistance to oxidative degradation .

4-[(Methylamino)methyl]phenol Hydrobromide

- Structure: Methylamino-methyl group at the para-position (C4).

- Key Findings :

3-Amino-2-bromophenol

- Structure: Features a bromine atom at C2 and an amino group (-NH₂) at C3.

- Key Findings :

- Comparison : Bromine may increase molecular weight (188.02 g/mol vs. ~220.06 g/mol for the target compound) and alter π-π stacking interactions in biological systems.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Solubility Trends | Key Functional Groups |

|---|---|---|---|---|

| 3-Fluoro-2-(methylamino)phenol hydrobromide | 220.06* | -F (C3), -NHCH₃ (C2) | Likely soluble in polar solvents | Phenol, amine, halogen |

| 2-[(Methylamino)methyl]phenol | 151.18 | -CH₂NHCH₃ (C2) | Moderate aqueous solubility | Phenol, secondary amine |

| 4-(Methylamino)phenol sulfate | 219.22 | -NHCH₃ (C4) | High aqueous solubility | Phenol, amine, sulfate ion |

| 3-Amino-2-bromophenol | 188.02 | -Br (C2), -NH₂ (C3) | Low solubility in non-polar solvents | Phenol, amine, halogen |

*Calculated based on molecular formula C₇H₈FNO·HBr.

- Fluorine’s Role: The C3 fluorine in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Hydrobromide Counterion: Increases solubility in polar solvents compared to free-base forms, as seen in 4-(methylamino)phenol sulfate .

Tables and Figures :

- Table 1 (above) summarizes molecular properties.

- Figure 1: Hypothetical synthesis route for 3-Fluoro-2-(methylamino)phenol hydrobromide, adapted from and .

Biological Activity

3-Fluoro-2-(methylamino)phenol;hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C₇H₈BrF₁N₁O

- Molecular Weight : 227.05 g/mol

This structure comprises a fluorine atom, a methylamino group, and a phenolic hydroxyl group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential lead compound for developing new antibacterial agents. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, indicating significant potency against pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation . This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies

-

In Vivo Studies on Anti-inflammatory Effects :

A study conducted on animal models showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the compound's ability to modulate the NF-κB signaling pathway . -

Cancer Research :

Preliminary investigations into the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins . Further research is necessary to elucidate its efficacy across different cancer types.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving fluorination and amination processes. For instance, starting from 2-amino phenol, fluorination can be performed using selective reagents under controlled conditions to yield the desired product .

Synthetic Pathway Overview

- Starting Material : 2-Amino phenol

- Reagents : Fluorinating agent (e.g., Selectfluor)

- Conditions : Mild temperature, solvent-free conditions

- Final Product : this compound

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-(methylamino)phenol hydrobromide, and how can reaction yields be optimized?

Methodological Answer: Synthesis of 3-Fluoro-2-(methylamino)phenol hydrobromide involves multi-step organic reactions. Key steps include:

- Fluorination and Methylamino Introduction : Use nucleophilic aromatic substitution (SNAr) with methylamine on a fluorinated phenolic precursor. For example, methylamine hydrochloride (CH3NH2·HCl) can react with a fluorophenol derivative under basic conditions (e.g., N,N-diisopropylethylamine) to install the methylamino group .

- Hydrobromide Salt Formation : Treat the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Yields can be improved by controlling temperature (e.g., 0–10°C for sensitive intermediates) and using coupling agents like HATU to enhance amidation efficiency .

Q. What analytical techniques are most effective for characterizing the purity and structure of 3-Fluoro-2-(methylamino)phenol hydrobromide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the fluorine substitution pattern and methylamino group integration. For example, the fluorine atom at position 3 will split adjacent aromatic protons into distinct doublets .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+) and isotopic pattern (due to bromine in hydrobromide) .

- HPLC with UV/Vis Detection : Quantify purity using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA). Compare retention times against known standards .

- Elemental Analysis : Validate the hydrobromide stoichiometry (C:H:N:Br ratio) .

Q. How should researchers handle and store 3-Fluoro-2-(methylamino)phenol hydrobromide to ensure stability and prevent degradation?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture to prevent hydrolysis of the hydrobromide salt .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Dust formation should be minimized due to potential respiratory irritation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free phenol or methylamine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-Fluoro-2-(methylamino)phenol hydrobromide across different studies?

Methodological Answer:

- Assay Validation : Cross-test the compound in standardized assays (e.g., enzyme inhibition or receptor binding) using identical buffer systems (pH, ionic strength) .

- Impurity Profiling : Compare impurity profiles (e.g., free amine or dehalogenated byproducts) between studies using LC-MS. Even minor impurities (e.g., 1-(3-hydroxyphenyl)-2-(methylamino)ethanone hydrobromide) can skew bioactivity .

- Dose-Response Reproducibility : Validate EC50/IC50 values across multiple independent replicates to rule out batch variability .

Q. What strategies are recommended for studying the electrochemical behavior of 3-Fluoro-2-(methylamino)phenol hydrobromide in aqueous solutions?

Methodological Answer:

- Cyclic Voltammetry (CV) : Perform CV in phosphate buffer (pH 7.4) to determine redox potentials. The phenol group typically exhibits an oxidation peak near +0.5 V (vs. Ag/AgCl) .

- pH-Dependent Studies : Adjust pH (2–12) to observe shifts in redox behavior. Fluorine’s electron-withdrawing effect may stabilize radical intermediates .

- Comparison with Analogues : Benchmark against 4-(methylamino)phenol (E° = +0.45 V) to assess fluorine’s impact on electron transfer kinetics .

Q. What experimental approaches are suitable for investigating the interaction mechanisms between 3-Fluoro-2-(methylamino)phenol hydrobromide and biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure real-time binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution .

- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes. The fluorine atom may engage in halogen bonding with backbone carbonyls .

- Mutagenesis Studies : Replace key residues (e.g., Ser, Tyr) in the binding pocket to assess their role in interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.